molecular formula C23H22N6O6 B2558680 3,5-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922036-57-5

3,5-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2558680
CAS No.: 922036-57-5
M. Wt: 478.465
InChI Key: LHTVNUGHAFIHGU-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with additional functional groups such as dimethoxy, nitrobenzyl, and pyrazolo[3,4-d]pyrimidin . These functional groups could potentially impart unique chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzamide core would likely contribute to the planarity of the molecule, while the dimethoxy and nitrobenzyl groups could potentially introduce steric hindrance .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the nitro group is often involved in reduction reactions, while the amide group could participate in hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the nitro group could make the compound more reactive, while the dimethoxy groups could influence its solubility .

Scientific Research Applications

Photosensitive Protecting Groups

The compound 3,5-dimethoxybenzyl, closely related to the chemical , is utilized as a photosensitive protecting group in synthetic chemistry. Its application in the protection of functional groups is promising, offering a method for selective deprotection and further manipulation in synthetic processes (Amit, Zehavi, & Patchornik, 1974).

Medicinal Properties of Pyrazolo[3,4-d]pyrimidine Scaffold

The Pyrazolo[3,4-d]pyrimidine scaffold, a core structure within the compound, displays a wide range of medicinal properties. It's utilized in drug discovery and has shown potential as anticancer agents, CNS agents, and more. The extensive SAR studies on this scaffold underline its significance in medicinal chemistry and its potential for further drug development (Cherukupalli et al., 2017).

Synthetic Strategies and Biological Properties

Significant synthetic strategies have been employed for derivatives of pyrazolo[3,4-d]pyrimidine, and these strategies are crucial for exploring its varied biological properties. The review provides an insight into both the synthetic methodologies and the resultant biological activities, indicating the importance of this scaffold in the development of new drug candidates (Chauhan & Kumar, 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended for use as a drug, the specific biological target would determine its mechanism of action. For instance, benzamide derivatives are often used as inhibitors for certain enzymes .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The future research directions would depend on the intended use of the compound. If it’s intended for use as a drug, further studies could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

3,5-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O6/c1-34-18-9-16(10-19(11-18)35-2)22(30)24-6-7-28-21-20(12-26-28)23(31)27(14-25-21)13-15-4-3-5-17(8-15)29(32)33/h3-5,8-12,14H,6-7,13H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTVNUGHAFIHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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